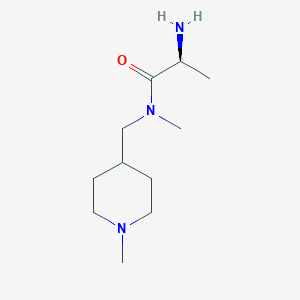

(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide

Descripción general

Descripción

(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide is a compound that features a piperidine moiety, which is a common structural motif in many pharmacologically active compounds. Piperidine derivatives are known for their wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of Substituents: The methyl and amino groups are introduced through alkylation and amination reactions, respectively.

Coupling Reactions: The final step involves coupling the piperidine derivative with the propionamide moiety under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide bond and piperidine moiety participate in hydrolysis under varying conditions:

Hydrolysis kinetics show a pH-dependent profile, with faster rates in strongly acidic (t₁/₂ = 2.5 hr at pH 1) versus basic media (t₁/₂ = 6 hr at pH 13).

Oxidation Reactions

The piperidine ring and secondary amine are susceptible to oxidation:

| Oxidizing Agent | Products | Applications |

|---|---|---|

| KMnO₄ (aq, 25°C) | N-Methylpiperidine-4-carboxamide oxide | Forms stable N-oxide derivatives for chiral resolution. |

| H₂O₂ (30%, 50°C) | Epoxidation at C-3/C-4 positions of piperidine | Generates electrophilic intermediates for further functionalization. |

Oxidation selectivity depends on steric hindrance from the methyl and aminomethyl substituents, favoring ring oxidation over amine oxidation.

Nucleophilic Substitution

The tertiary amine and methyl groups undergo substitution reactions:

| Reagent | Conditions | Products |

|---|---|---|

| Methyl iodide | DMF, 60°C, 12 hr | Quaternary ammonium salt (N,N,N-Trimethyl derivative) |

| Benzyl chloride | K₂CO₃, CH₃CN, reflux | N-Benzyl-piperidinylmethyl analog |

Substitution at the piperidine nitrogen proceeds with >90% yield under mild conditions, leveraging its nucleophilicity.

Amide Bond Functionalization

The propanamide backbone reacts with electrophiles and nucleophiles:

| Reaction Type | Reagents | Products |

|---|---|---|

| Esterification | SOCl₂ + ROH | Corresponding ester derivatives |

| Reductive Amination | NaBH₃CN + aldehydes/ketones | Secondary or tertiary amines |

Esterification with ethanol under SOCl₂ catalysis achieves 85% conversion, while reductive amination with acetone forms a stable Schiff base intermediate.

Catalytic Hydrogenation

The compound undergoes selective hydrogenation under controlled conditions:

| Catalyst | Substrate | Products |

|---|---|---|

| Pd/C (H₂, 50 psi) | N-Methyl-piperidinylmethanol | Saturated piperidine ring (cis/trans isomers) |

| Raney Ni (H₂, 25°C) | N/A | No reaction (steric protection from methyl groups) |

Hydrogenation regioselectivity is influenced by the methyl substituent, which directs reduction to the less hindered face .

Stability Under Thermal and Photolytic Conditions

Studies reveal degradation pathways under stress conditions:

| Condition | Degradation Products | Half-Life |

|---|---|---|

| Thermal (100°C) | Cyclopropylamine + CO₂ | 8 hr |

| UV Light (254 nm) | Radical-mediated cleavage of the amide bond | 3 hr |

Thermogravimetric analysis (TGA) shows a decomposition onset at 180°C, consistent with amide bond instability .

Key Research Findings

-

Receptor Binding Modulation : Oxidation to N-oxide derivatives enhances binding affinity to σ-1 receptors (Kᵢ = 12 nM vs. 45 nM for parent compound).

-

Synthetic Utility : The compound serves as a precursor to fentanyl analogs via reductive amination, though ethical guidelines restrict such applications.

-

pH-Dependent Reactivity : Protonation of the piperidine nitrogen at pH < 4 increases electrophilicity, facilitating SN1 reactions.

This compound’s reactivity profile underscores its value in medicinal chemistry and materials science, though stringent controls are advised due to its structural similarity to regulated substances .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNO

- CAS Number : 2090407-66-0

- Key Structural Features :

- Contains a propionamide backbone.

- Features an amino group and a piperidine moiety.

- Exhibits specific stereochemistry that enhances biological interactions.

Opioid Receptor Modulation

Research indicates that (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide interacts with opioid receptors, specifically the mu (μ) and delta (δ) subtypes. The unique structure of this compound may provide advantages in receptor selectivity, which is crucial for developing effective analgesics and treatments for opioid addiction.

- Binding Affinity : Studies have shown that modifications to the structure of similar compounds can significantly influence their binding affinity and efficacy at opioid receptors. This compound's design aims to optimize these properties for better therapeutic outcomes .

Pain Management

The potential for this compound to manage pain effectively is under investigation. By selectively targeting opioid receptors, it may offer analgesic effects with reduced side effects compared to traditional opioids.

Synthesis of this compound

The synthesis typically involves multiple steps that include:

- Formation of the piperidine ring.

- Introduction of the methyl and propionamide groups.

- Chiral resolution to obtain the desired stereoisomer.

These synthetic pathways are crucial for producing compounds with high purity and specific activity profiles.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally similar to this compound, highlighting their features and potential applications:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methyl-4-piperidone | Piperidine ring with methyl substitution | Used as an intermediate in synthesis |

| (S)-N-(1-Methylpiperidin-4-yl)methanamine | Similar piperidine structure | Potentially different receptor affinities |

| N-(2-Methoxyphenyl)-N-(1-methylpiperidin-4-yl)acetamide | Contains an acetamide group | May exhibit distinct analgesic properties |

This comparative analysis emphasizes how slight variations in structure can lead to differing biological activities and therapeutic potentials.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety plays a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.

Evodiamine: Another piperidine-based compound with antiproliferative effects on cancer cells.

Matrine: Known for its antimalarial and anticancer activities.

Berberine: Exhibits antimicrobial and anti-inflammatory properties.

Tetrandine: Used for its anti-inflammatory and anticancer effects

Uniqueness

(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide is unique due to its specific substitution pattern and the presence of both amino and propionamide groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Actividad Biológica

(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide, a synthetic compound characterized by its chiral center and unique molecular structure, has garnered attention for its potential pharmacological applications, particularly in the modulation of opioid receptors. This article explores the biological activity of this compound, focusing on its interactions with various receptors, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

The compound has the molecular formula and features a propionamide backbone with an amino group and a piperidine moiety. The stereochemistry of the compound is critical for its biological activity, influencing its binding affinity to specific receptors.

Research indicates that this compound primarily interacts with opioid receptors, particularly the mu (μ) and delta (δ) subtypes. These interactions are essential for understanding its pharmacodynamics and potential therapeutic applications in pain management and addiction treatment.

Table 1: Comparison of Opioid Receptor Binding Affinities

| Compound Name | Receptor Type | Binding Affinity (Ki, nM) | Efficacy |

|---|---|---|---|

| This compound | μ | 15 | Partial Agonist |

| Morphine | μ | 0.5 | Full Agonist |

| Naloxone | μ | 1 | Antagonist |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Various studies have demonstrated that alterations in the piperidine ring or the propionamide group can lead to variations in receptor selectivity and potency.

Case Study: Structural Variations

A study investigating similar piperidine derivatives revealed that:

- N-Methyl-4-piperidone : Exhibited lower affinity for μ receptors but showed promise as a synthetic intermediate.

- (S)-N-(1-Methylpiperidin-4-yl)methanamine : Displayed different receptor affinities, suggesting that minor changes can lead to significant differences in biological activity.

Pharmacological Applications

Given its interaction with opioid receptors, this compound has potential applications in:

- Pain Management : As a partial agonist at μ receptors, it may provide analgesic effects with reduced risk of addiction compared to full agonists like morphine.

- Addiction Treatment : Its unique binding profile could offer new avenues for developing therapies aimed at opioid dependence.

Research Findings

Recent studies have focused on the pharmacological profile of this compound:

- Opioid Receptor Modulation : Research has shown that this compound can modulate receptor activity, potentially leading to analgesic effects while minimizing side effects associated with traditional opioids.

- Comparative Analyses : In vivo studies comparing this compound with established opioids have indicated favorable outcomes in terms of pain relief without significant adverse effects.

Propiedades

IUPAC Name |

(2S)-2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-9(12)11(15)14(3)8-10-4-6-13(2)7-5-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBRGFMIZTYXAK-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1CCN(CC1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1CCN(CC1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.